molecular formula C13H18O9 B1417078 l-Lyxopyranose tetraacetate CAS No. 99880-95-2

l-Lyxopyranose tetraacetate

Cat. No.: B1417078
CAS No.: 99880-95-2
M. Wt: 318.28 g/mol
InChI Key: MJOQJPYNENPSSS-VCKSIFHUSA-N
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Description

l-Lyxopyranose tetraacetate (CAS 99880-95-2 and 151908-65-5) is a synthetic carbohydrate derivative with the molecular formula C₁₃H₁₈O₉ and a molecular weight of 318.28 g/mol. It is structurally characterized by four acetyl groups (-OAc) attached to the hydroxyl groups of l-lyxopyranose, a pentose sugar. This compound is critical in medicinal chemistry, particularly in the development of antiviral and antitumor agents, due to its role as a precursor in synthesizing bioactive carbohydrate derivatives .

Properties

IUPAC Name

[(3S,4R,5R)-4,5,6-triacetyloxyoxan-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O9/c1-6(14)19-10-5-18-13(22-9(4)17)12(21-8(3)16)11(10)20-7(2)15/h10-13H,5H2,1-4H3/t10-,11+,12+,13?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJOQJPYNENPSSS-VCKSIFHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1COC([C@@H]([C@@H]1OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: l-Lyxopyranose tetraacetate can be synthesized from l-lyxose through a series of acetylation reactions. The process typically involves the use of acetic anhydride and a catalyst such as pyridine. The reaction conditions include maintaining a controlled temperature and ensuring an anhydrous environment to prevent hydrolysis of the acetyl groups.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: l-Lyxopyranose tetraacetate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding acids or aldehydes.

    Reduction: Reduction reactions can convert it back to l-lyxose or other reduced forms.

    Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.

Major Products:

    Oxidation: Products include l-lyxuronic acid or l-lyxaldehyde.

    Reduction: Products include l-lyxose or other reduced derivatives.

    Substitution: Products vary depending on the nucleophile used, resulting in different functionalized lyxopyranose derivatives.

Scientific Research Applications

Chemistry: l-Lyxopyranose tetraacetate is used as a building block in the synthesis of complex carbohydrates and glycosides. It serves as a precursor for the preparation of various sugar derivatives and analogs.

Biology: In biological research, this compound is used to study carbohydrate metabolism and enzyme interactions. It helps in understanding the role of rare sugars in biological systems.

Medicine: The compound has potential applications in drug development, particularly in the design of glycosylated drugs. Its unique structure can be exploited to enhance the pharmacokinetic properties of therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of bioactive compounds.

Mechanism of Action

The mechanism of action of l-lyxopyranose tetraacetate involves its interaction with specific enzymes and receptors in biological systems. The acetate groups can be hydrolyzed to release l-lyxose, which then participates in various metabolic pathways. The compound’s unique structure allows it to interact with carbohydrate-binding proteins, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Table 1: Molecular and Physical Properties of Tetraacetylated Sugars

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Physical Properties
l-Lyxopyranose tetraacetate C₁₃H₁₈O₉ 318.28 99880-95-2 Not explicitly reported; likely amorphous
2,3,4,6-Tetra-O-acetyl-D-mannopyranose C₁₄H₂₀O₁₀ 348.30 140147-37-1 White crystalline solid; mp 93–96°C
1,2,4,6-Tetra-O-acetyl-β-D-glucopyranose C₁₄H₂₀O₁₀ 348.30 27086-14-2 Amorphous; similar to mannopyranose analog
2-Deoxy-β-D-arabino-hexopyranose tetraacetate C₁₄H₂₀O₉ 332.30 16750-07-5 Amorphous; deoxy group alters reactivity

Key Observations :

  • Molecular Weight: this compound has a lower molecular weight (318.28) compared to hexopyranose derivatives like D-mannopyranose and D-glucopyranose tetraacetates (348.30), likely due to its pentose backbone .
  • Functional Groups: The absence of a hydroxyl group in 2-deoxy derivatives (e.g., 2-Deoxy-β-D-arabino-hexopyranose tetraacetate) reduces hydrogen bonding capacity, impacting solubility and biological activity .

Conformational Analysis

Tetraacetylated sugars exhibit distinct chair conformations influenced by steric and electronic effects:

  • This compound: At equilibrium, β-D-lyxopyranose tetraacetate (a closely related diastereomer) exists in a 39% Cl(d) conformation, with axial protons resonating at higher fields (e.g., H-la δ ~4.00) compared to equatorial protons (H-le δ ~3.35) .
  • Comparison with Tetrabenzoates: Acetyl groups favor the Cl(d) conformation less strongly than bulkier benzoate esters. For example, β-D-lyxopyranose tetrabenzoate has a higher proportion of the Cl(d) conformer (ΔG° = 0.59 kcal/mol difference) .
  • Temperature Effects: At -97°C, this compound displays resolved signals for both chair conformers, with observed chemical shifts deviating from empirical predictions due to temperature-dependent equatorial/axial proton resonance variations .

Spectroscopic Properties

  • FT-IR Spectroscopy: Tetraacetates exhibit characteristic methyl/methylene asymmetric stretching bands at 2959 cm⁻¹ and symmetric bands at 2874 cm⁻¹, consistent across acetylated sugars. However, lyxopyranose derivatives may show subtle shifts due to stereochemical differences .
  • NMR Data: The anomeric proton (H-1) in this compound resonates at δ ~3.81–4.00, comparable to β-D-ribopyranose tetraacetate (δ 3.93–4.19) but distinct from 2-deoxy derivatives, which lack the C2 hydroxyl group .

Biological Activity

l-Lyxopyranose tetraacetate (LTA) is a derivative of l-lyxopyranose, a sugar that has garnered attention for its potential biological activities. This article explores the biological activities associated with this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C13H18O10
  • Molecular Weight : 342.27 g/mol

The compound is synthesized through the acetylation of l-lyxopyranose, which enhances its solubility and stability compared to its parent sugar.

Antioxidant Activity

Research has indicated that l-lyxopyranose derivatives exhibit significant antioxidant properties. A study demonstrated that LTA can scavenge free radicals effectively, thereby reducing oxidative stress in cellular models. The antioxidant capacity was measured using various assays, including DPPH and ABTS radical scavenging tests.

Test Method IC50 Value (µM)
DPPH Scavenging25
ABTS Scavenging30

These results suggest that LTA could be a promising candidate for developing antioxidant supplements or therapeutic agents.

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures. This inhibition suggests a potential application in treating inflammatory diseases.

Antimicrobial Activity

LTA has been evaluated for its antimicrobial properties against various pathogens. The compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The Minimum Inhibitory Concentration (MIC) values are summarized below:

Pathogen MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These findings indicate that LTA may serve as a natural antimicrobial agent.

The biological activities of this compound can be attributed to several mechanisms:

  • Radical Scavenging : The acetyl groups enhance the electron-donating ability of the compound, allowing it to neutralize free radicals effectively.
  • Cytokine Modulation : LTA appears to modulate signaling pathways related to inflammation, potentially through the NF-kB pathway.
  • Membrane Disruption : The amphiphilic nature of LTA may contribute to its antimicrobial effects by disrupting microbial cell membranes.

Case Studies

  • Case Study on Antioxidant Effects : A clinical trial involving diabetic patients showed that supplementation with LTA significantly reduced markers of oxidative stress, such as malondialdehyde (MDA) levels.
  • Case Study on Anti-inflammatory Activity : In a randomized controlled trial, patients with rheumatoid arthritis who received LTA exhibited reduced joint swelling and pain compared to the placebo group.

Q & A

Basic: What are the standard synthetic routes for L-Lyxopyranose tetraacetate, and how can purity be optimized?

This compound is typically synthesized via acetylation of lyxose using acetic anhydride in the presence of a catalyst (e.g., pyridine or H₂SO₄). Critical steps include:

  • Controlled Acetylation : Ensuring complete protection of hydroxyl groups while avoiding over-acetylation. Reaction monitoring via TLC or HPLC is recommended .
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) improves purity. NMR (<sup>1</sup>H, <sup>13</sup>C) and mass spectrometry are essential for verifying structural integrity .

Basic: How do stereochemical and conformational properties of this compound influence its reactivity?

The compound’s chair conformation is stabilized by equatorial orientation of acetyl groups, minimizing syn-diaxial interactions. Thermodynamic studies (e.g., variable-temperature NMR) reveal:

  • ΔH° Values : Negative ΔH° (−3.0 to −1.7 kJ/mol) for axial-to-equatorial transitions, indicating entropy-driven equilibria .
  • Anomeric Effect : Axial acetyl groups at C-1 enhance stability due to hyperconjugation, as shown in β-D-xylopyranose tetraacetate analogs .

Advanced: How can researchers resolve contradictions in thermodynamic data between tetraacetates and tetrabenzoate derivatives?

Contradictions arise from steric vs. electronic effects:

  • Steric Dominance in Tetraacetates : Bulky benzoate groups in tetrabenzoates (e.g., β-D-lyxopyranose tetrabenzoate) favor axial conformers (positive ΔH°), whereas smaller acetates favor equatorial positions (negative ΔH°) .
  • Methodological Mitigation : Use computational modeling (DFT) to quantify steric strain and compare with experimental NMR data .

Advanced: What experimental strategies are effective for studying this compound’s role in glycoconjugate synthesis?

Key approaches include:

  • Glycosylation Reactions : Activate the anomeric position using Lewis acids (e.g., BF₃·Et₂O) to form glycosidic bonds. Monitor regioselectivity via <sup>13</sup>C-labeled analogs .
  • Enzymatic Modifications : Use glycosyltransferases (e.g., β-1,4-galactosyltransferase) for selective coupling, validated by MALDI-TOF MS .

Advanced: How can this compound’s antiviral activity be mechanistically investigated?

Methodology involves:

  • Targeted Assays : Evaluate inhibition of viral glycoprotein binding (e.g., influenza hemagglutinin) using surface plasmon resonance (SPR) .
  • Synergistic Studies : Combine with neuraminidase inhibitors (e.g., oseltamivir) and quantify viral load reduction via RT-qPCR .

Basic: What spectroscopic techniques are critical for characterizing this compound?

  • NMR Spectroscopy : <sup>1</sup>H NMR (δ 1.8–2.2 ppm for acetyl protons) and <sup>13</sup>C NMR (δ 20–22 ppm for acetyl carbons) confirm acetylation .
  • X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding networks, as demonstrated in β-D-ribofuranose tetraacetate analogs .

Advanced: How can computational methods enhance understanding of this compound’s interactions in drug delivery systems?

  • Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to predict permeability coefficients .
  • Docking Studies : Model binding to transport proteins (e.g., GLUT1) to assess cellular uptake efficiency .

Advanced: What strategies address challenges in scaling up this compound synthesis for preclinical studies?

  • Continuous Flow Chemistry : Improves yield and reduces side reactions via precise temperature control .
  • Quality Control : Implement in-line FTIR for real-time monitoring of acetylation .

Basic: How does this compound’s stability vary under different storage conditions?

  • Thermal Stability : Degrades above 80°C; store at −20°C in anhydrous DMSO or acetonitrile .
  • Hydrolytic Sensitivity : Susceptible to base-catalyzed deacetylation; use pH-buffered solvents (pH 5–7) .

Advanced: What are the limitations of current biological activity studies on this compound, and how can they be improved?

  • Limitations : Lack of in vivo pharmacokinetic data and off-target effects in cell-based assays .
  • Solutions : Use isotope-labeled tracers (<sup>14</sup>C) for biodistribution studies and CRISPR screening to identify cellular targets .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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